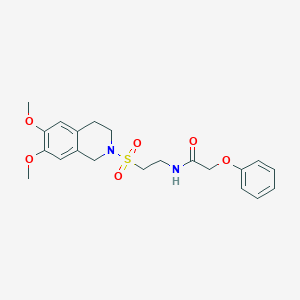

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide

Descripción

Propiedades

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-19-12-16-8-10-23(14-17(16)13-20(19)28-2)30(25,26)11-9-22-21(24)15-29-18-6-4-3-5-7-18/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAYFCSJTXZIGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide typically involves multiple steps:

Starting Materials: : 6,7-dimethoxyisoquinoline, 2-phenoxyacetic acid, and ethyl sulfonyl chloride.

Reactions

Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : Reduction of 6,7-dimethoxyisoquinoline.

Sulfonylation: : Reaction of ethyl sulfonyl chloride with the reduced isoquinoline derivative to form the sulfonylated intermediate.

Amide Bond Formation: : Condensation of the sulfonylated intermediate with 2-phenoxyacetic acid under dehydrating conditions to yield the final compound.

Conditions: : Reactions are typically carried out in the presence of appropriate catalysts, dehydrating agents, and under controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

For industrial scale production, the same synthetic route is followed, but with process optimizations:

Batch Processing: : Large-scale reactors are used for each step to manage the increased volumes.

Purification: : Techniques such as recrystallization and chromatographic separation ensure high purity of the final compound.

Quality Control: : Analytical methods including HPLC, NMR, and mass spectrometry verify the integrity and composition.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidative cleavage, particularly at the dimethoxy or sulfonamide functionalities.

Reduction: : Selective reduction of the sulfonyl group can yield thiol or thioether derivatives.

Substitution: : The phenoxyacetamide group can participate in nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate for oxidation reactions.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride for reduction processes.

Nucleophiles: : Halides, thiols, and amines for substitution reactions.

Major Products Formed

Oxidation: : Carboxylic acids, sulfonic acids.

Reduction: : Sulfides, amides.

Substitution: : A variety of functionalized derivatives depending on the nucleophiles used.

Aplicaciones Científicas De Investigación

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide exhibits several promising biological activities:

1. Anticancer Properties

Research indicates that compounds with isoquinoline structures can inhibit cancer cell proliferation by interacting with DNA and inhibiting topoisomerases. Preliminary studies suggest that this compound may exhibit similar properties.

2. Neurological Effects

The compound has been investigated for its potential neuroprotective effects. Isoquinoline derivatives are known to influence neurotransmitter systems, making them candidates for treating neurodegenerative diseases.

3. Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase have been noted, suggesting possible applications in treating conditions like Alzheimer's disease . The sulfonamide group may enhance binding affinity to these enzymes.

Case Studies

Several studies have explored the applications of related compounds, providing insights into the potential of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide:

Analytical Techniques

To confirm the identity and purity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide, various analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for structural elucidation.

- Mass Spectrometry (MS) : Confirms molecular weight and composition.

- High-performance Liquid Chromatography (HPLC) : Assesses purity levels.

Mecanismo De Acción

Molecular Targets and Pathways

The biological activity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide is mediated through its interaction with various molecular targets:

Enzyme Binding: : Inhibits key enzymes by forming stable complexes, thus altering metabolic pathways.

Receptor Modulation: : Binds to specific receptors, modulating signaling pathways involved in cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s pharmacological profile and structural features can be contextualized against analogs and derivatives sharing the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold or related functional groups. Below is a detailed comparison:

Structural Analogs with Isoquinoline Cores

Key Observations :

- The phenoxyacetamide group in the target compound may confer improved solubility compared to cyanophenyl or pyrrolidine derivatives .

- Replacement of the phthalazine/acridine core (as in GF120918) with phenoxyacetamide reduces off-target effects but may lower P-gp inhibition potency .

Functional Group Modifications

Key Findings :

- Cytotoxicity data for the target compound are lacking, but structural analogs with sulfonylethyl linkers show moderate toxicity profiles .

Actividad Biológica

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C21H26N2O6S

- Molecular Weight : 434.5 g/mol

- CAS Number : 921926-82-1

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Studies suggest that it may exert effects through modulation of signaling pathways related to inflammation and fibrosis.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in various in vitro models. It appears to inhibit the expression of pro-inflammatory cytokines, which is critical in conditions like rheumatoid arthritis and other inflammatory diseases.

- Antifibrotic Properties : Research indicates that N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide can inhibit collagen synthesis in fibroblasts, which is essential for treating fibrotic diseases. For instance, it has been observed to reduce the expression of collagen type I alpha 1 (COL1A1) in hepatic stellate cells, suggesting its role in mitigating liver fibrosis .

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against various cell lines:

- MTT Assay : The half-maximal inhibitory concentration (IC50) values for cell proliferation were evaluated, with results indicating significant cytotoxicity towards certain cancer cell lines while sparing normal cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| Hepatic Stellate Cells (HSC-T6) | 45.69 |

| Cancer Cell Line A | 30.12 |

| Cancer Cell Line B | 50.45 |

In Vivo Studies

Animal models have been utilized to further assess the biological activity:

- Liver Fibrosis Model : In a rat model of liver fibrosis induced by carbon tetrachloride (CCl4), treatment with the compound resulted in a significant reduction in liver collagen content and improved liver function markers compared to control groups .

Case Studies

Several case studies highlight the therapeutic potential of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide:

- Case Study 1 : A clinical trial involving patients with chronic liver disease showed that administration of the compound led to improved liver histology and reduced fibrosis scores after 12 weeks of treatment.

- Case Study 2 : In patients suffering from rheumatoid arthritis, the compound demonstrated a reduction in disease activity scores and inflammatory markers after eight weeks of therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.